(R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride
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Overview
Description
(R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties and its ability to form complexes with metals, making it a valuable ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride typically involves the reaction of 2-chlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then purified through recrystallization to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form different reduced species, which may have distinct chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated and hydroxylated derivatives, while reduction may produce different amine derivatives.
Scientific Research Applications
(R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of (R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride involves its ability to form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The compound’s chiral nature allows it to induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S,S)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride: The enantiomer of the compound, which may have different chemical and biological properties.
N,N’-Bis(2-chlorophenyl)ethylenediamine: A similar compound without the chiral centers, which may lack the enantioselective properties.
Uniqueness
(R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride is unique due to its chiral nature and its ability to form stable complexes with metal ions. This makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial.
Properties
Molecular Formula |
C14H16Cl4N2 |
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Molecular Weight |
354.1 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H14Cl2N2.2ClH/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m1../s1 |
InChI Key |
YXGVUHANCVCDJJ-KFWOVWKUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl |
Origin of Product |
United States |
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